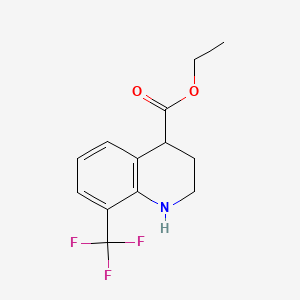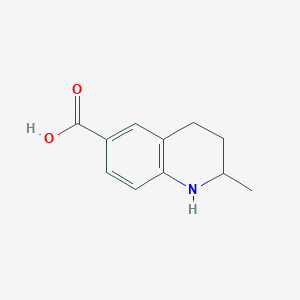
5-(tert-butyl)dihydrofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butyloxolan-3-one is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a tert-butyl group attached to the oxolane ring. It is a versatile intermediate used in various chemical syntheses and has applications in different fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyloxolan-3-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a γ-hydroxy acid or ester, under acidic or basic conditions. For example, the cyclization of γ-hydroxybutyric acid with sulfuric acid can yield 5-tert-butyloxolan-3-one. Another method involves the use of tert-butyl hydroperoxide as an oxidizing agent to facilitate the formation of the oxolane ring .
Industrial Production Methods
In industrial settings, the production of 5-tert-butyloxolan-3-one often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the product. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyloxolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to other functional groups.
Substitution: The tert-butyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
5-tert-Butyloxolan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a building block for the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-tert-butyloxolan-3-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
5-tert-Butyl-2-oxolanone: Similar in structure but with different reactivity due to the presence of an additional oxygen atom.
tert-Butyl-3-oxolane-2-carboxylate: Another related compound with distinct chemical properties.
Uniqueness
5-tert-Butyloxolan-3-one is unique due to its specific ring structure and the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity. This makes it a valuable intermediate in various synthetic pathways and applications.
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
5-tert-butyloxolan-3-one |
InChI |
InChI=1S/C8H14O2/c1-8(2,3)7-4-6(9)5-10-7/h7H,4-5H2,1-3H3 |
InChI Key |
UOYBSXZBFURUMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC(=O)CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Bromomethyl)phenoxy]-2,3-difluorobenzene](/img/structure/B13511504.png)
![ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride](/img/structure/B13511515.png)
![6,6-Difluoro-3-phenylspiro[3.3]heptan-1-one](/img/structure/B13511526.png)

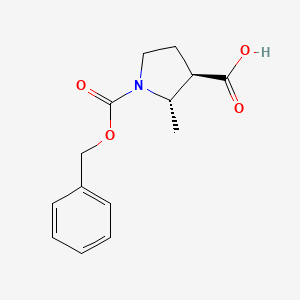
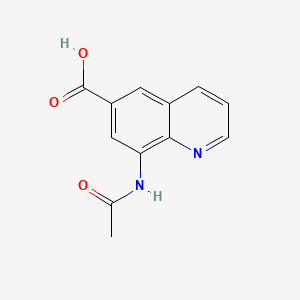

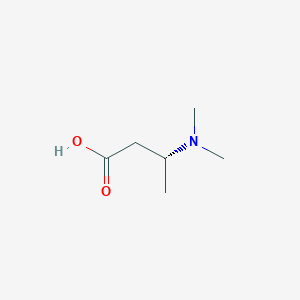
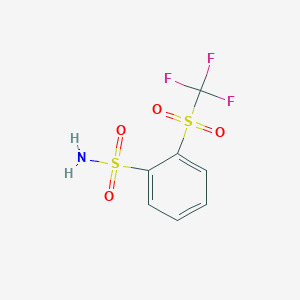
![4-[4-(Bromomethyl)phenoxy]-1,3,5-trimethyl-1h-pyrazole hydrobromide](/img/structure/B13511568.png)
